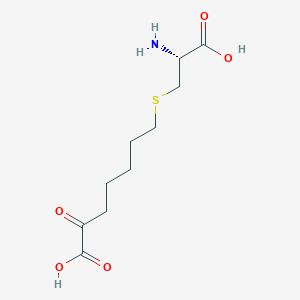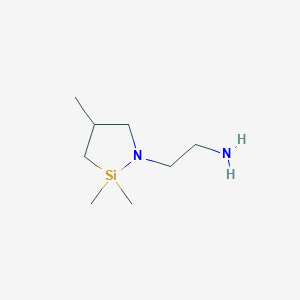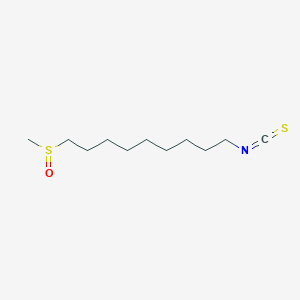
Clorhidrato de N-Desmetil Itoprida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Itopride Hydrochloride is a derivative of Itopride Hydrochloride, a prokinetic agent used to enhance gastrointestinal motility. Itopride Hydrochloride is known for its dual mechanism of action, which includes inhibition of acetylcholinesterase and antagonism of dopamine D2 receptors . N-Desmethyl Itopride Hydrochloride retains similar properties but with slight modifications in its chemical structure, making it a subject of interest in pharmaceutical research.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the effects of demethylation on pharmacological activity.
Biology: The compound is used in research to understand its effects on gastrointestinal motility and its interaction with biological targets.
Medicine: N-Desmethyl Itopride Hydrochloride is investigated for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Itopride Hydrochloride typically involves the demethylation of Itopride Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N-Desmethyl Itopride Hydrochloride involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: N-Desmethyl Itopride Hydrochloride can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under hydrogenation conditions.
Substitution: N-Desmethyl Itopride Hydrochloride can participate in nucleophilic substitution reactions, especially at the aromatic positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Desmethyl Itopride Hydrochloride, each with potential pharmacological activities .
Mecanismo De Acción
N-Desmethyl Itopride Hydrochloride exerts its effects through a dual mechanism of action:
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the gastrointestinal tract, enhancing motility.
Dopamine D2 Receptor Antagonism: The compound blocks dopamine D2 receptors, preventing the inhibitory effects of dopamine on gastrointestinal motility.
These actions result in improved gastric emptying and reduced symptoms of functional dyspepsia.
Comparación Con Compuestos Similares
Itopride Hydrochloride: The parent compound with similar prokinetic properties.
Metoclopramide: Another prokinetic agent with a different mechanism of action, primarily as a dopamine receptor antagonist.
Domperidone: A dopamine receptor antagonist used for similar indications.
Uniqueness: N-Desmethyl Itopride Hydrochloride is unique due to its dual mechanism of action and its ability to enhance gastrointestinal motility without crossing the blood-brain barrier, thus minimizing central nervous system side effects .
Propiedades
Número CAS |
5922-37-2 |
|---|---|
Fórmula molecular |
C19H25ClN2O4 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-20-10-11-25-16-7-4-14(5-8-16)13-21-19(22)15-6-9-17(23-2)18(12-15)24-3;/h4-9,12,20H,10-11,13H2,1-3H3,(H,21,22);1H |
Clave InChI |
JJKXCZOXCNXKFQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Sinónimos |
3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride; 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride; N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)


